(E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone
Description
This compound is a complex heterocyclic molecule featuring a cyclopenta[b]thieno[3,2-e]pyridine core substituted with furan-2-yl and phenyl groups.
Properties
IUPAC Name |
[(12E)-6-amino-8-(furan-2-yl)-12-(furan-2-ylmethylidene)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3S/c27-22-21-20(19-9-5-13-31-19)18-11-10-16(14-17-8-4-12-30-17)23(18)28-26(21)32-25(22)24(29)15-6-2-1-3-7-15/h1-9,12-14H,10-11,27H2/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUFXXFHWFGPEC-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(N=C2C1=CC4=CC=CO4)SC(=C3N)C(=O)C5=CC=CC=C5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C3=C(N=C2/C1=C/C4=CC=CO4)SC(=C3N)C(=O)C5=CC=CC=C5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a bicyclic structure that integrates:
- Cyclopentathieno and pyridine frameworks
- An amino group
- A phenyl-methanone moiety
These structural elements are commonly associated with various pharmacological effects, including anticancer and antimicrobial activities.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
1. Antimicrobial Activity
Compounds with similar structural motifs have demonstrated significant antimicrobial properties. The thieno-pyridine framework is often linked to the inhibition of bacterial growth by interfering with microbial metabolic pathways .
2. Anticancer Potential
Preliminary studies suggest that derivatives of this compound may exhibit anticancer activities. Cyclopenta[b]pyridine derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis across various cancer cell lines .
3. Neuroprotective Effects
The presence of the amino group may contribute to neuroprotective effects, potentially through antioxidant activity or modulation of neurotransmitter systems .
4. Enzymatic Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression or metabolic disorders. For instance, inhibition of protein kinases has been observed in related compounds.
The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that:
- Target Interactions : The compound likely interacts with specific biological targets, including receptors or enzymes involved in signaling pathways.
- Biochemical Pathways : It may influence various biochemical pathways such as apoptosis, cell cycle regulation, and metabolic processes .
Case Studies and Research Findings
Several studies have investigated the biological activity and potential applications of this compound:
Table 1: Summary of Biological Activities
Case Study Example : In a recent study focusing on cyclopenta[b]pyridine derivatives, researchers demonstrated that certain analogs exhibited potent anticancer activity against human cancer cell lines. This suggests that structural modifications could enhance efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of cyclopenta[b]thieno[3,2-e]pyridine structures exhibit promising anticancer activity. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways essential for tumor growth .
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal effective inhibition of bacterial growth, indicating its potential as a lead compound for developing new antibiotics or antimicrobial agents .
Anti-inflammatory Activity
In pharmacological evaluations, similar compounds have exhibited anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism may involve the modulation of inflammatory cytokines and pathways .
Material Science Applications
The unique structural features of (E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone make it a candidate for applications in materials science. Its ability to form stable complexes with metals suggests potential uses in catalysis and as a precursor for advanced materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated the anticancer effects of several derivatives of cyclopenta[b]thieno[3,2-e]pyridine. The results showed that compounds similar to this compound inhibited proliferation in human breast cancer cells with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induce apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of furan-containing compounds against Gram-positive and Gram-negative bacteria. The study highlighted that modifications on the furan ring significantly enhanced antibacterial activity, making it a promising scaffold for new antibiotic development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares a thieno[3,2-e]pyridine backbone with derivatives reported in and . Key structural differences and their implications are summarized below:
| Compound | Substituents | Key Features | Potential Impact |
|---|---|---|---|
| Target Compound (E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone | Phenyl, furan-2-yl, furan-2-ylmethylene | Extended π-conjugation from dual furan groups; (E)-stereochemistry | Enhanced lipophilicity (logP) and UV absorbance; possible redox activity |
| 3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone () | 4-Methoxyphenyl, furan-2-yl | Electron-donating methoxy group | Increased solubility in polar solvents; altered pharmacokinetics |
| (3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone () | 4-Chlorophenyl; cyclooctane-fused core | Larger ring system; electron-withdrawing chloro group | Reduced solubility; potential for halogen bonding in crystal engineering |
Key Observations :
- The target compound’s dual furan substituents likely enhance electron-richness and steric bulk compared to analogs with single aryl groups.
- The (E)-configured furan-2-ylmethylene group may improve rigidity, affecting binding affinity in biological systems.
Pharmacological and Physicochemical Properties
Physicochemical Properties
- Lipophilicity : The phenyl and furan groups suggest moderate lipophilicity, comparable to ’s 4-methoxyphenyl analog but higher than ’s chlorophenyl derivative.
- Crystallography : SHELX software () is widely used for small-molecule refinement, indicating that the target’s crystal structure could be resolved to assess packing efficiency and stability .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
Methodological Answer: The synthesis of this polyheterocyclic compound requires careful selection of coupling reagents and catalysts. For example, Suzuki-Miyaura cross-coupling reactions are often employed for aryl-aryl bond formation, as seen in similar thienopyridine derivatives . Key parameters include:
- Catalyst selection : Pd(II) acetate with ligand systems (e.g., Buchwald-Hartwig conditions) improves yield in heterocyclic systems .
- Solvent optimization : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) enhance reaction efficiency at elevated temperatures (~100°C) .
- Purification : Chromatography with gradients of hexane/acetone (0–100%) effectively isolates the target compound .
Q. How can spectroscopic techniques characterize the stereochemistry of the furan-2-ylmethylene group?
Methodological Answer: The (E)-configuration of the furan-2-ylmethylene substituent is confirmed via:
- NMR : H NMR coupling constants () between olefinic protons (typically 12–16 Hz for trans configurations) .
- X-ray crystallography : Resolves spatial arrangements, as demonstrated in structurally similar spirocyclic pyrrolo[3,2-d]pyrimidines .
- IR spectroscopy : Stretching frequencies for C=N and C=C bonds (1600–1680 cm) differentiate conjugation patterns .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer: Prioritize assays aligned with the compound’s structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s aromatic and heterocyclic motifs .
Advanced Research Questions
Q. How does the stereoelectronic effect of the furan substituents influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-rich furan rings alter the compound’s electronic profile:
- Resonance effects : Furan’s oxygen lone pairs stabilize intermediates in palladium-catalyzed couplings, accelerating transmetallation .
- Steric hindrance : Substituents at the 2-position of furan may hinder access to catalytic sites, requiring bulkier ligands (e.g., XPhos) to improve efficiency .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and predict regioselectivity .
Q. What strategies resolve contradictions in thermal stability data for polyheterocyclic systems?
Methodological Answer: Address discrepancies using:
- Thermogravimetric analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres .
- DSC calibration : Ensure heating rates (e.g., 10°C/min) align with reference standards (e.g., indium melting point) .
- Cross-reference databases : Validate results against Pedley’s Thermochemical Data of Organic Compounds .
Q. How can structure-activity relationships (SAR) be established for derivatives with varying aryl groups?
Methodological Answer: Systematic SAR studies involve:
- Fragment-based design : Replace the phenyl methanone group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) substituents .
- 3D-QSAR modeling : CoMFA/CoMSIA analyses correlate steric/electrostatic fields with biological activity .
- Crystallographic data : Overlay crystal structures (e.g., CCDC entries) to identify conserved binding motifs .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?
Methodological Resolution: Discrepancies arise from:
- Purity gradients : Impurities (e.g., unreacted boronate esters) artificially alter solubility measurements. Validate purity via HPLC (≥95% area) .
- Solvent pre-saturation : Pre-saturate solvents with the compound to avoid supersaturation artifacts .
- Temperature control : Report solubility at standardized temperatures (e.g., 25°C ± 0.1) using NIST-recommended protocols .
Methodological Resources
- Synthetic protocols : Refer to Modern Organic Synthesis in the Laboratory for Pd-catalyzed cross-coupling optimizations .
- Thermochemical data : Use Pedley’s compilations and NIST WebBook for enthalpy/entropy calculations .
- Crystallography : Utilize Acta Crystallographica Section E for structural comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
